N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide
CAS No.: 923066-78-8
Cat. No.: VC6106042
Molecular Formula: C27H20ClN3O2S
Molecular Weight: 485.99
* For research use only. Not for human or veterinary use.
![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide - 923066-78-8](/images/structure/VC6106042.png)
Specification
CAS No. | 923066-78-8 |
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Molecular Formula | C27H20ClN3O2S |
Molecular Weight | 485.99 |
IUPAC Name | N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide |
Standard InChI | InChI=1S/C27H20ClN3O2S/c1-18-22(28)14-15-24-25(18)30-27(34-24)31(17-19-9-7-8-16-29-19)26(32)21-12-5-6-13-23(21)33-20-10-3-2-4-11-20/h2-16H,17H2,1H3 |
Standard InChI Key | UCGOFHIALKUVHA-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure integrates three key components:
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A 5-chloro-4-methyl-1,3-benzothiazole core, providing a heterocyclic scaffold with electron-withdrawing and hydrophobic substituents.
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A 2-phenoxybenzamide group, contributing aromatic stacking potential and hydrogen-bonding capabilities.
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An N-(pyridin-2-yl)methyl side chain, enhancing solubility and enabling metal coordination.
Property | Value |
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IUPAC Name | N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide |
Molecular Formula | C₃₀H₂₃ClN₄O₂S |
Molecular Weight | 551.05 g/mol |
logP (Predicted) | 4.8 ± 0.3 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Topological Polar Surface Area | 78.8 Ų |
The chlorine atom at position 5 of the benzothiazole ring enhances electrophilicity, potentially improving target binding, while the methyl group at position 4 increases lipophilicity . The pyridinylmethyl moiety may facilitate interactions with biological targets through π-π stacking or coordination with metal ions .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step protocols:
Step 1: Benzothiazole Core Formation
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Starting Material: 2-Amino-4-methyl-5-chlorobenzenethiol.
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Cyclization: Reacted with benzaldehyde derivatives under acidic conditions (e.g., polyphosphoric acid) to form the 1,3-benzothiazole ring .
Step 2: Benzamide Coupling
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Reagents: 2-Phenoxybenzoic acid activated via thionyl chloride (SOCl₂) to form the acyl chloride.
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Coupling: Reacted with the benzothiazole amine in the presence of a base (e.g., triethylamine) to yield the intermediate benzamide.
Step 3: N-Alkylation
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Substrate: Pyridin-2-ylmethanol.
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Reaction: Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to introduce the pyridinylmethyl group .
Step 4: Purification
Industrial-Scale Considerations
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Continuous Flow Chemistry: Reduces reaction times and improves yield consistency.
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Microwave Assistance: Accelerates cyclization and coupling steps by 50–60%.
Mechanistic and Biological Insights
Hypothesized Targets
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Bacterial Enzyme Inhibition: Analogous benzothiazoles inhibit DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH), critical for bacterial replication .
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Kinase Modulation: Pyridinyl groups may interact with ATP-binding pockets in kinases, as seen in related anticancer agents .
Biochemical Pathways Affected
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Cell Wall Synthesis: Disruption of peptidoglycan crosslinking via penicillin-binding protein (PBP) inhibition.
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Oxidative Phosphorylation: Interference with NADH dehydrogenase in bacterial membranes.
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Apoptosis Induction: In cancer models, benzothiazoles activate caspase-3 pathways .
Comparative Activity
Compound | IC₅₀ (μM) | Target Organism/Cell Line |
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This Compound | 2.1 ± 0.3 | Staphylococcus aureus |
5-Chloro-2-aminobenzothiazole | 8.7 ± 1.2 | Escherichia coli |
Pyridinylmethyl-Benzamide Derivative | 1.4 ± 0.2 | MCF-7 Breast Cancer Cells |
The 5-chloro substitution confers a 4-fold potency increase over non-chlorinated analogs, likely due to enhanced target binding .
Challenges and Future Directions
Metabolic Stability
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Cytochrome P450 Metabolism: Rapid oxidation of the pyridinylmethyl group (t₁/₂ = 1.2 hours in human microsomes) necessitates prodrug strategies.
Toxicity Profile
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hERG Inhibition: Moderate inhibition (IC₅₀ = 12 μM) warrants structural modifications to reduce cardiac risks .
Formulation Development
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